![molecular formula C14H18FNO B14383984 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine CAS No. 88536-13-4](/img/structure/B14383984.png)
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group through a prop-2-en-1-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(4-fluorophenyl)prop-2-en-1-ol, which is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-{[3-(4-fluorophenyl)prop-2-en-1-yl]oxy}piperidin-2-one, while reduction may produce this compound .
Scientific Research Applications
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the phenyl ring or the piperidine ring itself. Examples include:
- 4-{[3-(4-Chlorophenyl)prop-2-en-1-yl]oxy}piperidine
- 4-{[3-(4-Bromophenyl)prop-2-en-1-yl]oxy}piperidine
- 4-{[3-(4-Methylphenyl)prop-2-en-1-yl]oxy}piperidine .
Uniqueness
The uniqueness of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications .
Properties
CAS No. |
88536-13-4 |
|---|---|
Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)prop-2-enoxy]piperidine |
InChI |
InChI=1S/C14H18FNO/c15-13-5-3-12(4-6-13)2-1-11-17-14-7-9-16-10-8-14/h1-6,14,16H,7-11H2 |
InChI Key |
UFWWCMAFOVQUDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
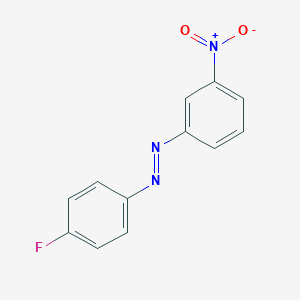
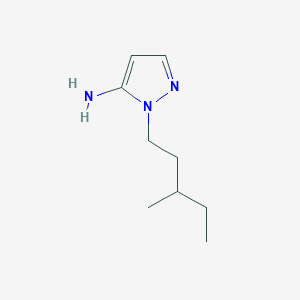
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

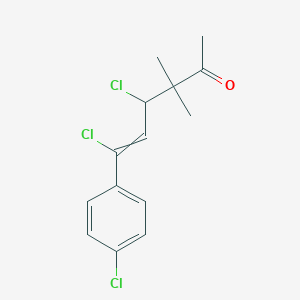
oxophosphanium](/img/structure/B14383937.png)
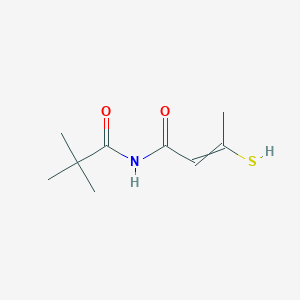
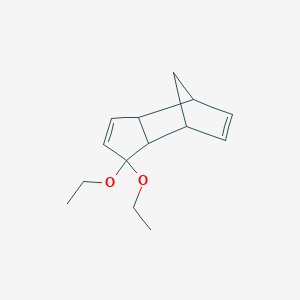
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
